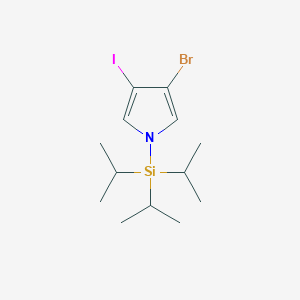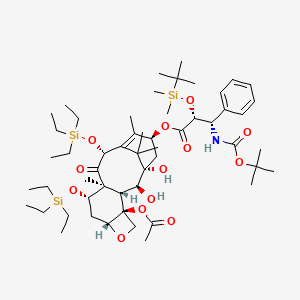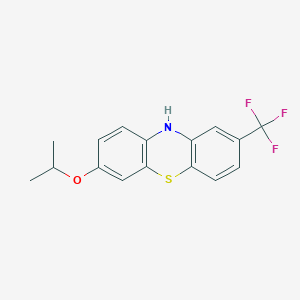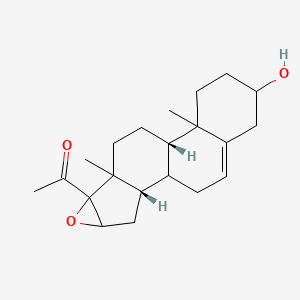
16,17-Epoxypregnenolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Epoxypregnenolone, also known as 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one, is a steroidal compound with the molecular formula C21H30O3. It is a derivative of pregnenolone, featuring an epoxy group attached to the 16α and 17α positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 16,17-Epoxypregnenolone can be synthesized through multiple routes. One common method involves the oxidation, hydrolysis, elimination, and epoxidation of diosgenin . Another approach is the regioselective synthesis from 16-dehydropregnenolone acetate, which involves hydrazine reduction followed by Oppenauer oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as column chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions: 16,17-Epoxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one.
Reduction: Hydrazine reduction to form intermediates for further synthesis.
Substitution: Reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid is commonly used for epoxidation.
Reduction: Hydrazine in the presence of a strong base.
Substitution: Various organic reagents depending on the desired product.
Major Products:
20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one: Formed through oxidation.
E-guggulsterone: Synthesized via hydrazine reduction and Oppenauer oxidation.
Aplicaciones Científicas De Investigación
16,17-Epoxypregnenolone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of steroid hormones and other bioactive compounds.
Biology: Studied for its role in the biotransformation of cholesterol and other steroids by microorganisms.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 16,17-Epoxypregnenolone involves its interaction with various molecular targets and pathways:
Inhibition of JNK Phosphorylation: 16α,17α-Epoxypregnenolone-20-oxime, a derivative, inhibits JNK phosphorylation, reducing nitric oxide production and iNOS expression in microglial cells.
Biotransformation: The compound is metabolized by microorganisms to produce active intermediates, such as 7-hydroxy cholesterol and 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one.
Comparación Con Compuestos Similares
16,17-Epoxypregnenolone can be compared with other similar compounds, such as:
Pregnenolone: A precursor to this compound, lacking the epoxy group.
Guggulsterone: A plant sterol synthesized from this compound, known for its anti-inflammatory and anticancer properties.
Cholesterol: Another steroid that undergoes biotransformation to produce similar intermediates.
Uniqueness: this compound is unique due to its epoxy group, which imparts distinct chemical properties and reactivity compared to other steroids. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-[(2S,10S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16-,17-,18?,19?,20?,21?/m0/s1 |
Clave InChI |
UQVIXFCYKBWZPJ-LTLGRAAISA-N |
SMILES isomérico |
CC(=O)C12C(O1)C[C@@H]3C2(CC[C@H]4C3CC=C5C4(CCC(C5)O)C)C |
SMILES canónico |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


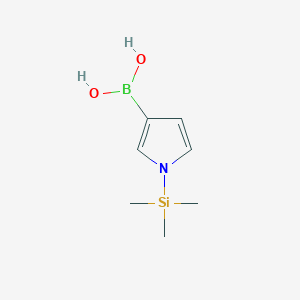
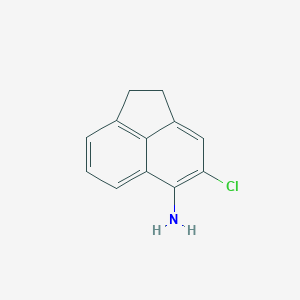
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
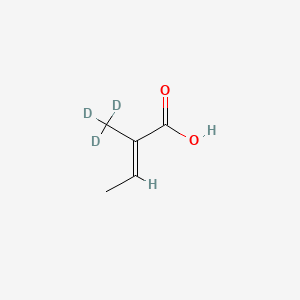
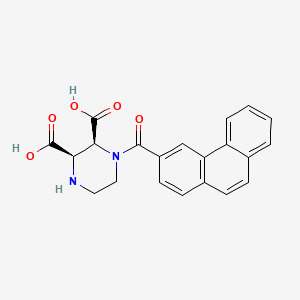
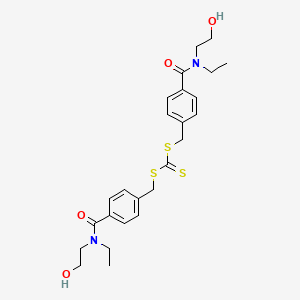
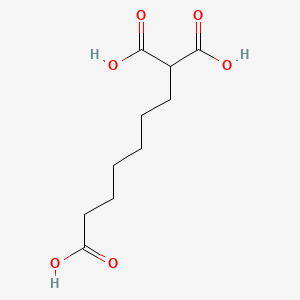

![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
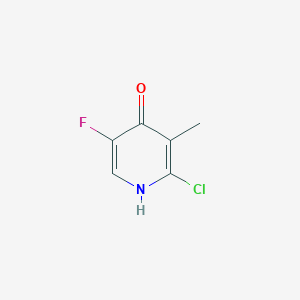
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
